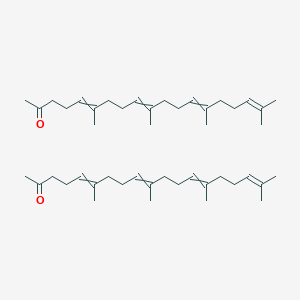
6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one, also known as teprenone, is a non-cyclic polyisoprenoid compound. It is a methyl ketone and a terpene ketone, containing a geranylgeranyl group. This compound is known for its various biological activities, including anti-ulcer, cardioprotective, hepatoprotective, nephroprotective, and neuroprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one can be synthesized from geraniol or 6-methyl-5(E)-hepten-2-one in six steps. The key step in both syntheses involves the condensation of a phenyl sulfone compound and an allylic chloride . The reaction conditions typically include the use of specific reagents and solvents to facilitate the condensation and subsequent steps.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial production, ensuring the availability of the necessary reagents and maintaining the reaction conditions to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of 6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one involves the induction of heat shock proteins (HSPs), particularly HSP70 . These proteins play a crucial role in protecting cells from stress-induced damage. The compound activates the transcription of HSP genes, leading to increased expression of HSPs, which in turn provide cytoprotection and anti-inflammatory effects .
Comparación Con Compuestos Similares
6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one is unique due to its specific structure and biological activities. Similar compounds include:
Geranylgeranylacetone: An isomer of teprenone with similar biological activities.
Pseudoionone homologs: Related compounds with similar synthetic routes and chemical properties.
Vitamin K derivatives: Compounds with similar synthetic steps and biological relevance.
These similar compounds share some structural and functional similarities with this compound but differ in their specific applications and biological effects.
Propiedades
Fórmula molecular |
C46H76O2 |
|---|---|
Peso molecular |
661.1 g/mol |
Nombre IUPAC |
6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |
InChI |
InChI=1S/2C23H38O/c2*1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h2*11,13,15,17H,7-10,12,14,16,18H2,1-6H3 |
Clave InChI |
DJAHKBBSJCDSOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C.CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















